Cas no 63846-62-8 (4-Benzyloxyphenylglyoxal hydrate)

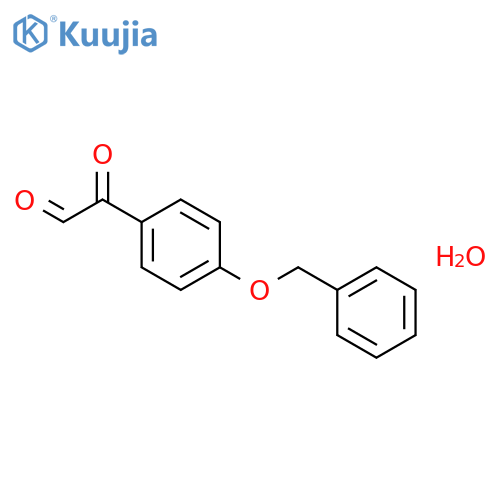

63846-62-8 structure

商品名:4-Benzyloxyphenylglyoxal hydrate

4-Benzyloxyphenylglyoxal hydrate 化学的及び物理的性質

名前と識別子

-

- 4-Benzyloxyphenylglyoxal hydrate

- 2-oxo-2-(4-phenylmethoxyphenyl)acetaldehyde,hydrate

- AKOS016004487

- DTXSID60661712

- 4-BENZYLOXYPHENYLGLYOXALHYDRATE

- 2-oxo-2-(4-phenylmethoxyphenyl)acetaldehyde;hydrate

- [4-(Benzyloxy)phenyl](oxo)acetaldehyde--water (1/1)

- 2-(4-(BENZYLOXY)PHENYL)-2-OXOACETALDEHYDE HYDRATE

- 63846-62-8

- CS-0358656

- A834556

- AB48688

-

- インチ: InChI=1S/C15H12O3.H2O/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-10H,11H2;1H2

- InChIKey: ATAHXZNJDSHRSA-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C=O.O

計算された属性

- せいみつぶんしりょう: 258.08900

- どういたいしつりょう: 258.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 274

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.4Ų

じっけんとくせい

- PSA: 66.76000

- LogP: 1.75900

4-Benzyloxyphenylglyoxal hydrate セキュリティ情報

4-Benzyloxyphenylglyoxal hydrate 税関データ

- 税関コード:2915900090

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

4-Benzyloxyphenylglyoxal hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00EDDB-500mg |

4-BENZYLOXYPHENYLGLYOXAL HYDRATE |

63846-62-8 | 97% | 500mg |

$213.00 | 2024-04-22 | |

| Alichem | A019108023-1g |

4-Benzyloxyphenylglyoxal hydrate |

63846-62-8 | 95% | 1g |

$400.00 | 2023-09-01 | |

| Aaron | AR00EDLN-500mg |

4-Benzyloxyphenylglyoxal hydrate |

63846-62-8 | 97% | 500mg |

$240.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429326-1g |

2-(4-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |

63846-62-8 | 95% | 1g |

¥23424.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429326-250mg |

2-(4-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |

63846-62-8 | 95% | 250mg |

¥8143.00 | 2024-05-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51470-1g |

4-Benzyloxyphenylglyoxal hydrate |

63846-62-8 | 97% | 1g |

¥3009.0 | 2022-10-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51470-0.5g |

4-Benzyloxyphenylglyoxal hydrate |

63846-62-8 | 97% | 0.5g |

¥2029.0 | 2022-10-09 | |

| 1PlusChem | 1P00EDDB-250mg |

4-BENZYLOXYPHENYLGLYOXAL HYDRATE |

63846-62-8 | 97% | 250mg |

$149.00 | 2024-04-22 | |

| Ambeed | A325753-1g |

4-Benzyloxyphenylglyoxal hydrate |

63846-62-8 | 95% | 1g |

$333.0 | 2024-08-02 | |

| Aaron | AR00EDLN-1g |

4-Benzyloxyphenylglyoxal hydrate |

63846-62-8 | 97% | 1g |

$353.00 | 2025-02-11 |

4-Benzyloxyphenylglyoxal hydrate 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

63846-62-8 (4-Benzyloxyphenylglyoxal hydrate) 関連製品

- 54696-05-8(4-Benzyloxyacetophenone)

- 69736-33-0(2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:63846-62-8)4-Benzyloxyphenylglyoxal hydrate

清らかである:99%

はかる:1g

価格 ($):300.0